molecular formula C21H27NO2 B11704782 4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide

4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide

Cat. No.: B11704782
M. Wt: 325.4 g/mol
InChI Key: SOTXQAFVNRHFML-UHFFFAOYSA-N
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Description

4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with aromatic rings and various functional groups, making it a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide typically involves multi-step organic reactions. One common approach is the amidation reaction, where an amine reacts with a carboxylic acid derivative. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as flow microreactors can be employed to ensure consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications, although specific uses would require further research.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C21H27NO2/c1-5-24-20-8-6-19(7-9-20)22-21(23)14-17(4)13-18-11-15(2)10-16(3)12-18/h6-12,17H,5,13-14H2,1-4H3,(H,22,23)

InChI Key

SOTXQAFVNRHFML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)CC2=CC(=CC(=C2)C)C

Origin of Product

United States

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